Technical Whitepaper: N,N-Didesmethyl Diltiazem Hydrochloride
Technical Whitepaper: N,N-Didesmethyl Diltiazem Hydrochloride
Physicochemical Profiling, Metabolic Context, and Bioanalytical Methodologies[1][2]
Executive Summary
N,N-Didesmethyl Diltiazem Hydrochloride (CAS: 116050-35-2) represents a critical downstream metabolite of the calcium channel blocker Diltiazem.[1][] Distinct from the pharmacologically active N-monodesmethyl metabolite (
This technical guide provides a comprehensive analysis of the compound's chemical properties, its position within the metabolic cascade, and validated protocols for its quantification in biological matrices using LC-MS/MS.[3][1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
N,N-Didesmethyl Diltiazem HCl retains the benzothiazepine core of the parent drug but lacks both methyl groups on the terminal amino nitrogen.[3][1] This structural alteration significantly impacts its lipophilicity and basicity compared to the parent compound.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | (2S,3S)-3-acetoxy-5-(2-aminoethyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride |
| CAS Number | 116050-35-2 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 422.93 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile.[1][][4][5] |
| pKa (Calculated) | ~8.9 (Primary amine), significantly higher than the tertiary amine of Diltiazem (~7.7).[3][1] |
| Hygroscopicity | Moderate (Handle under controlled humidity).[1] |
Metabolic Context & Biosynthesis[1][2]
The biotransformation of Diltiazem is extensive, primarily driven by the Cytochrome P450 system.[3][6] The formation of N,N-didesmethyl diltiazem is a sequential oxidative process.
-
Primary Step: CYP3A4 mediates the removal of the first methyl group to form N-desmethyl diltiazem (
) . This metabolite retains approximately 20–50% of the pharmacological activity of the parent.[] -
Secondary Step: Further oxidative N-demethylation removes the second methyl group, yielding N,N-didesmethyl diltiazem .[1]
-
Competing Pathways: The compound still retains the acetyl group at position 3. Hydrolysis of this group (by esterases) leads to deacetylated analogs, which complicates bioanalysis if sample stability is not managed.[3][1]
Visualization: Diltiazem N-Demethylation Pathway
The following diagram illustrates the sequential loss of methyl groups leading to the target analyte.
Figure 1: Sequential N-demethylation pathway of Diltiazem mediated by CYP3A4.[1]
Pharmacological Profile[2][3][6][8][9]
While N-monodesmethyl diltiazem is pharmacologically active and contributes to the therapeutic effect (calcium channel blockade), N,N-didesmethyl diltiazem is generally considered to have negligible therapeutic potency .[1]
-
Receptor Affinity: The removal of both methyl groups from the basic nitrogen interferes with the ion-channel binding capability required for L-type calcium channel blockade.[1]
-
Toxicological Relevance: Its accumulation is primarily relevant for toxicokinetics and mass balance studies, particularly in patients with renal impairment, as polar metabolites are cleared renally.[3]
Analytical Methodology: LC-MS/MS Protocol[2][7][10][11][12]
Quantifying N,N-didesmethyl diltiazem requires high specificity due to the presence of isobaric interferences and the potential for in-source fragmentation of the parent drug.[1]
Protocol: High-Sensitivity Quantitation in Plasma[1]
Objective: Isolate and quantify N,N-didesmethyl diltiazem HCl alongside parent Diltiazem.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects crucial for detecting low-level downstream metabolites.[1]
-
Aliquot 200 µL of plasma into a glass tube.
-
Add 20 µL of Internal Standard (Diltiazem-d3 or similar deuterated analog).[1]
-
Add 50 µL of 0.1 M Borate Buffer (pH 9.0) to ensure the amine is in the free base form for extraction.
-
Add 2 mL of Methyl tert-butyl ether (MTBE) .
-
Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase.
B. Chromatographic Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
C. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
MRM Transitions:
Analytical Workflow Diagram
Figure 2: Optimized bioanalytical workflow for extraction and quantification.[1]
Stability & Handling Critical Control Points
When working with N,N-didesmethyl diltiazem, researchers must address two primary stability risks:
-
Deacetylation: Like the parent compound, this metabolite contains an ester linkage.[3]
-
Solvent Stability:
-
Stable in Methanol/Water mixtures for 24 hours at 4°C.
-
Avoid alkaline storage conditions for prolonged periods, which accelerate ester hydrolysis.[3]
-
References
-
Yeung, P. K. F., et al. (1993).[3][5] Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link][3][1]
-
Chaudhari, K. S., et al. (2019).[3][7] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39186, Diltiazem. Retrieved January 29, 2026, from [Link][3][1]
